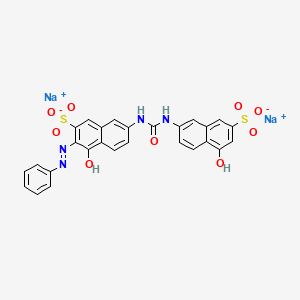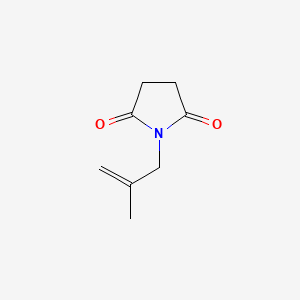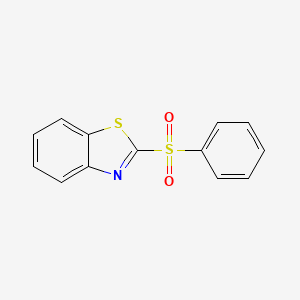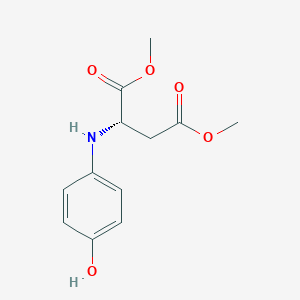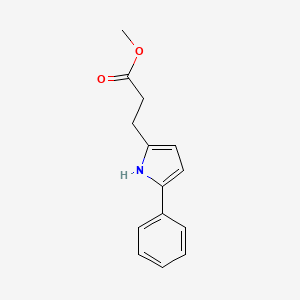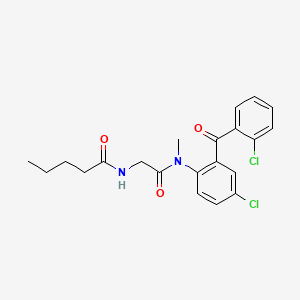![molecular formula C20H10Cl2F6O2 B14488143 1,1'-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] CAS No. 63364-73-8](/img/structure/B14488143.png)
1,1'-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] is a complex organic compound characterized by its unique structure, which includes two benzene rings connected by an oxygen bridge and substituted with chlorine and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] typically involves the reaction of 1,4-dihydroxybenzene with 2-chloro-4-(trifluoromethyl)benzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through nucleophilic aromatic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
1,1’-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation can produce a quinone derivative.
科学的研究の応用
1,1’-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of advanced polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Pharmaceuticals: The compound’s structure allows for the development of novel drugs with potential therapeutic effects, particularly in targeting specific biological pathways.
Chemical Research: It serves as a model compound for studying the effects of substituents on the reactivity and properties of aromatic compounds.
作用機序
The mechanism of action of 1,1’-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] involves its interaction with molecular targets through various pathways. The presence of chlorine and trifluoromethyl groups can influence the compound’s electronic properties, making it a potent electrophile or nucleophile in different reactions. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific conditions.
類似化合物との比較
Similar Compounds
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene): Similar structure but with nonyl groups instead of chlorine and trifluoromethyl groups.
1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene: Contains amino groups instead of chlorine.
Benzene, 1,1’-(1,2-ethanediylbis(oxy))bis-: Similar ether linkage but different substituents.
Uniqueness
1,1’-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] is unique due to the combination of chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring high reactivity and stability.
特性
CAS番号 |
63364-73-8 |
|---|---|
分子式 |
C20H10Cl2F6O2 |
分子量 |
467.2 g/mol |
IUPAC名 |
2-chloro-1-[4-[2-chloro-4-(trifluoromethyl)phenoxy]phenoxy]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C20H10Cl2F6O2/c21-15-9-11(19(23,24)25)1-7-17(15)29-13-3-5-14(6-4-13)30-18-8-2-12(10-16(18)22)20(26,27)28/h1-10H |
InChIキー |
NOQSXSZAOITFKM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)Cl)OC3=C(C=C(C=C3)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


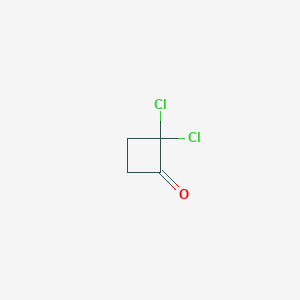
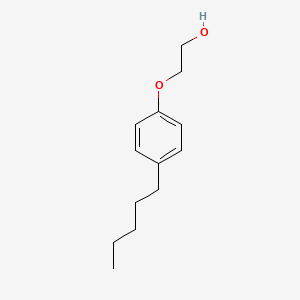
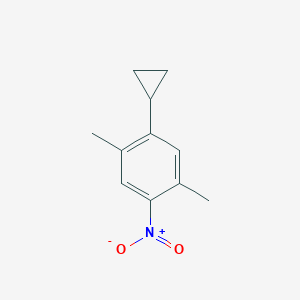
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)
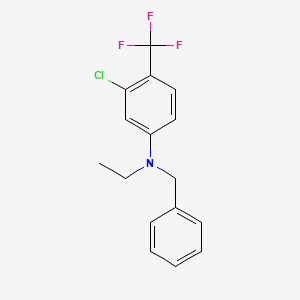
![2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14488106.png)
